molecular formula C9H8N2OS2 B12559362 4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione CAS No. 143947-85-7

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione

Katalognummer: B12559362
CAS-Nummer: 143947-85-7
Molekulargewicht: 224.3 g/mol
InChI-Schlüssel: VWLUCILMCALIRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both hydroxymethyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with aromatic aldehydes, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Hydroxymethyl)-2-methylindole: Another heterocyclic compound with a hydroxymethyl group.

    4-Hydroxy-2-quinolones: Compounds with similar structural features and biological activities.

    Benzopyran-4-one derivatives: Compounds with a similar aromatic ring system and potential biological activities.

Uniqueness

4-(Hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5(4H)-thione is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

143947-85-7

Molekularformel

C9H8N2OS2

Molekulargewicht

224.3 g/mol

IUPAC-Name

4-(hydroxymethyl)-3-phenyl-1,2,4-thiadiazole-5-thione

InChI

InChI=1S/C9H8N2OS2/c12-6-11-8(10-14-9(11)13)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI-Schlüssel

VWLUCILMCALIRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NSC(=S)N2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.